molecular formula C7H5ClF3NO B14336090 1-(Trifluoroacetyl)pyridin-1-ium chloride CAS No. 95193-31-0

1-(Trifluoroacetyl)pyridin-1-ium chloride

Cat. No.: B14336090
CAS No.: 95193-31-0
M. Wt: 211.57 g/mol
InChI Key: KMNUJXSQGSRXDS-UHFFFAOYSA-M
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Description

1-(Trifluoroacetyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-(Trifluoroacetyl)pyridin-1-ium chloride typically involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a chlorinating agent. The reaction conditions often include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Trifluoroacetyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions vary but often include substituted pyridinium compounds and other derivatives.

Scientific Research Applications

1-(Trifluoroacetyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoroacetyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(Trifluoroacetyl)pyridin-1-ium chloride can be compared with other pyridinium salts and trifluoroacetyl-containing compounds:

Properties

CAS No.

95193-31-0

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyridin-1-ium-1-ylethanone;chloride

InChI

InChI=1S/C7H5F3NO.ClH/c8-7(9,10)6(12)11-4-2-1-3-5-11;/h1-5H;1H/q+1;/p-1

InChI Key

KMNUJXSQGSRXDS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C(=O)C(F)(F)F.[Cl-]

Origin of Product

United States

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